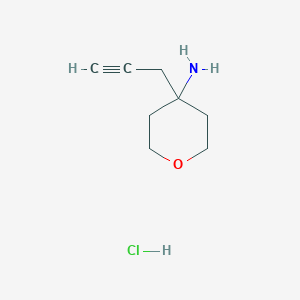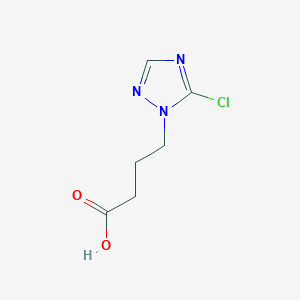![molecular formula C20H18ClN3O5 B2781872 3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide CAS No. 1097409-66-9](/img/structure/B2781872.png)
3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW501516 and is classified as a selective androgen receptor modulator (SARM). It was initially developed as a potential treatment for metabolic and cardiovascular diseases but has since gained popularity in the sports community as a performance-enhancing drug. In
Aplicaciones Científicas De Investigación
Synthesis and Photoluminescence Properties
Compounds with extended π-systems and specific functional groups, such as nitro, cyano, and methoxy groups, have been synthesized to explore their photoluminescence properties. For instance, π-extended fluorene derivatives have shown significant promise in the field of fluorescent materials, exhibiting high fluorescence quantum yields and unique solvatochromic behaviors. These materials find applications in the development of new fluorescent dyes and materials for optoelectronic devices (Kotaka, Konishi, & Mizuno, 2010).
Molecular Structure and Characterization
The detailed molecular structure and characterization of compounds with similar complex structures have been explored using techniques like IR, NMR, LC-MS, and X-ray crystallography. These studies are essential for understanding the chemical behavior, stability, and potential applications of new compounds in fields such as medicinal chemistry, materials science, and catalysis. For example, the crystal structure analysis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine provides insights into the interactions and reactivity of similar compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Non-linear Optical Properties
Research on the synthesis and characterization of new chalcones, including those with chlorophenyl groups, has highlighted their potential in the field of non-linear optics (NLO). Such studies involve exploring the electronic and structural factors affecting the NLO properties, which are critical for the development of optical materials for applications in photonics, telecommunication, and information processing (Singh, Saxena, Prasad, & Kumar, 2012).
Bioevaluation and Nematicidal Activity
The synthesis and bioevaluation of compounds bearing phenyl and chlorophenyl groups have been conducted to assess their nematicidal activity against specific pests. Such research contributes to the development of new agrochemicals and pest management strategies. The incorporation of specific functional groups can significantly enhance the activity, offering insights into the design of more effective and environmentally friendly pesticides (Kumari, Singh, & Walia, 2014).
Propiedades
IUPAC Name |
3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-28-10-4-9-23-20(25)15(13-22)11-14-7-8-19(17(12-14)24(26)27)29-18-6-3-2-5-16(18)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVKRPKYVKAJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

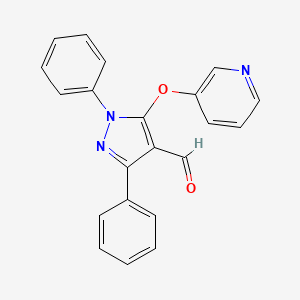
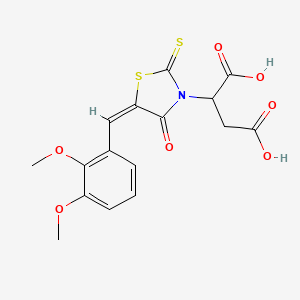
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
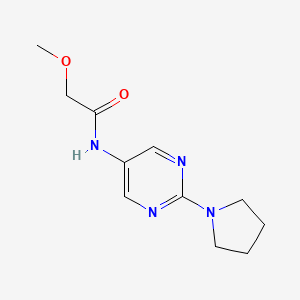
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
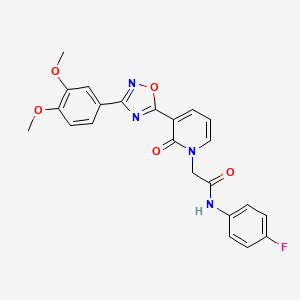
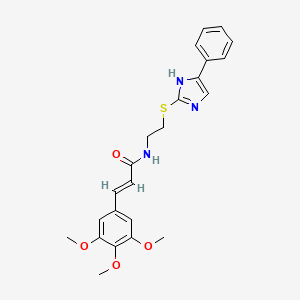
![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)
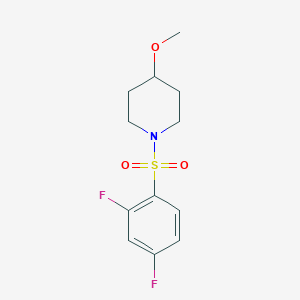
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)
